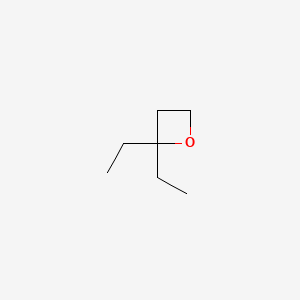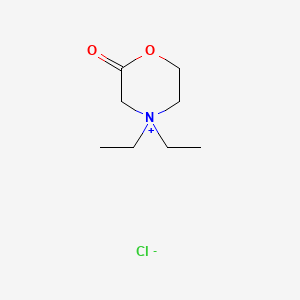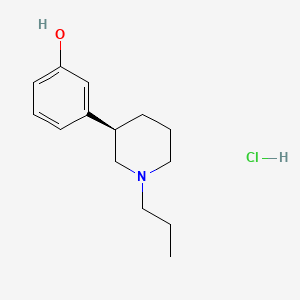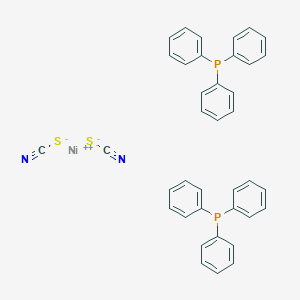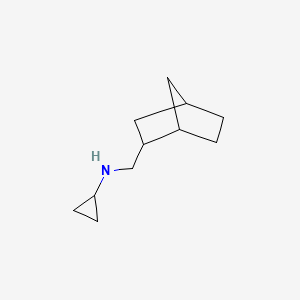
2-Chloropropiophenone
Descripción general
Descripción
2-Chloropropiophenone is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . It is also known by other names such as 2-chloro-1-phenylpropan-1-one and alpha-chloropropiophenone .
Synthesis Analysis
The synthesis of 2-Chloropropiophenone has been reported in the literature . One method involves the use of flow chemistry to develop a greener, safer, and more sustainable process for the preparation of bupropion hydrochloride, a compound related to 2-Chloropropiophenone . The use of obnoxious and corrosive liquid bromine was avoided through the employment of polymer-bound pyridinium tribromide . The final telescoped flow process afforded bupropion hydrochloride in a 69% overall yield, with improved process mass intensity, productivity, and purity .
Molecular Structure Analysis
The molecular structure of 2-Chloropropiophenone can be represented by the InChI string: InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 . The Canonical SMILES representation is: CC(C(=O)C1=CC=CC=C1)Cl .
Chemical Reactions Analysis
2-Chloropropiophenone is probably a precursor of m-chloropropylbenzene, which could be catalytically reduced .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloropropiophenone include a molecular weight of 168.62 g/mol, XLogP3-AA of 2.6, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 168.0341926 g/mol, Monoisotopic Mass of 168.0341926 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 139 .
Aplicaciones Científicas De Investigación
Synthesis of Bupropion
2-Chloropropiophenone is used in the synthesis of Bupropion . Bupropion, also known by the brand name Wellbutrin, is a medication primarily used to treat depression and smoking addiction . It works as a dopamine and noradrenaline reuptake inhibitor .
Synthesis of Hydroxybupropion
Hydroxybupropion, a metabolite of Bupropion, can also be synthesized from 2-Chloropropiophenone . Hydroxybupropion is used for similar effects as Bupropion, acting as a noradrenaline reuptake inhibitor and nicotinic receptor antagonist .
Synthesis of Radafaxine
The (2S,3S) enantiomer of Hydroxybupropion, prescribed as the drug Radafaxine, is the most biologically active stereoisomer of Bupropion . Radafaxine is synthesized from 2-Chloropropiophenone .
Treatment of Nicotine Withdrawal
Both Bupropion and enantiomeric Hydroxybupropion have been found to reduce the effects of nicotine withdrawal . This makes 2-Chloropropiophenone, as a precursor to these compounds, important in the treatment of nicotine addiction .
Drug Discrimination Trials
Only Bupropion and (2S,3S) Hydroxybupropion were found to substitute for nicotine in drug discrimination trials . This suggests that 2-Chloropropiophenone could be used in the development of new treatments for nicotine addiction .
Metabolism Studies
2-Chloropropiophenone is used in studies of Bupropion metabolism . Understanding the metabolism of Bupropion can help improve its efficacy and reduce side effects .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCPQHPNAZONTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278004 | |
| Record name | 2-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropiophenone | |
CAS RN |
6084-17-9 | |
| Record name | 2-Chloro-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 5663 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6084-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents on the aromatic ring of 2-chloropropiophenone influence its photochemical reactivity?
A: Research has shown that the presence and position of substituents on the aromatic ring of 2-chloropropiophenone can significantly alter the product distribution in photosolvolysis reactions. For instance, when 2-chloropropiophenone undergoes photosolvolysis in 2,2,2-trifluoroethanol, electron-donating substituents, such as methoxy groups, at the para- and meta-positions were found to favor the formation of heterolytic nucleophilic substitution products over phenyl-rearrangement products. [] This suggests that electron-donating groups can stabilize the reaction intermediates involved in the heterolytic pathway.
Q2: What types of reactions can 2-chloropropiophenone undergo upon photoexcitation?
A: 2-Chloropropiophenone is known to undergo both heterolytic and homolytic photoreactions. Studies have demonstrated its participation in photosolvolysis reactions, leading to the formation of both nucleophilic substitution products and products arising from phenyl rearrangement. [] The specific reaction pathway and product distribution are influenced by factors like the solvent, the presence of catalysts, and the nature of substituents on the aromatic ring.
Q3: Beyond photosolvolysis, are there other methods for inducing transformations in 2-chloropropiophenone?
A: Yes, research indicates that 2-chloropropiophenone can undergo phenyl rearrangement under the influence of catalysts like silver tetrafluoroborate (AgBF4). [] This suggests that alternative reaction pathways, distinct from photochemical ones, can be exploited to achieve desired transformations in this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




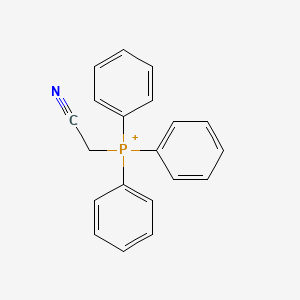
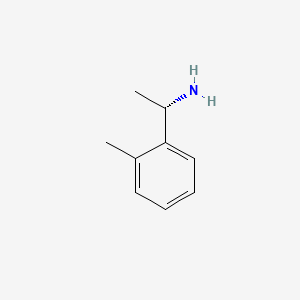

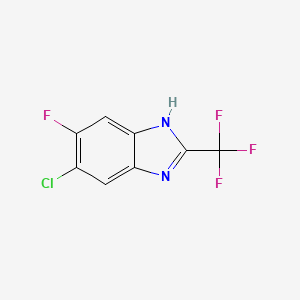
![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)

